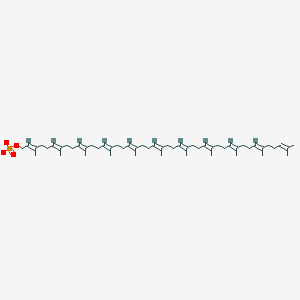
Undecaprenyl phosphate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecaprenyl phosphate(2-) is dianion of undecaprenyl phosphate arising from deprotonation of the phosphate OH groups; major species at pH 7.3. It is a conjugate base of an undecaprenyl dihydrogen phosphate.
Applications De Recherche Scientifique
Role in Bacterial Cell Wall Synthesis
Undecaprenyl phosphate serves as a lipid carrier for peptidoglycan precursors during bacterial cell wall synthesis. The conversion of undecaprenyl pyrophosphate (Und-PP) to undecaprenyl phosphate is catalyzed by integral membrane pyrophosphatases, which are essential for maintaining the cellular pool of Und-P. This process is critical for the synthesis of lipid II, a key precursor in peptidoglycan assembly .
Table 1: Key Enzymes Involved in Undecaprenyl Phosphate Metabolism
| Enzyme | Function | Organism |
|---|---|---|
| UppS | Synthesizes Und-PP from isoprenoids | Various bacteria |
| BcrC | Dephosphorylates Und-PP to Und-P | Bacillus subtilis |
| UppP | Dephosphorylates Und-PP to Und-P | Escherichia coli |
| DgkA | Phosphorylates undecaprenol to Und-P | Bacillus subtilis |
Target for Antibiotic Development
The enzymes involved in undecaprenyl phosphate metabolism are promising targets for antibiotic development. Disruption of Und-P synthesis or its associated pathways can lead to cell lysis, highlighting its potential as a target for new antibacterial agents. For instance, studies have shown that simultaneous inhibition of Und-P production and peptidoglycan synthases results in rapid cell lysis, suggesting a synergistic effect that could be exploited in combination therapies for treating bacterial infections .
Case Study: Antibiotic Synergy
In a study investigating the effects of inhibiting both Und-P production and peptidoglycan synthases, researchers found that this dual approach led to significant bacterial cell death. The findings suggest that targeting undecaprenyl phosphate metabolism could enhance the efficacy of existing antibiotics or facilitate the development of novel antimicrobial agents .
Implications in Bacterial Physiology and Antibiotic Resistance
Research on undecaprenyl phosphate has revealed its critical role in bacterial physiology, particularly concerning cell wall integrity and antibiotic resistance mechanisms. Variations in Und-P metabolism can influence bacterial virulence and resistance profiles, making it a vital area of study for understanding pathogenic bacteria .
Table 2: Impacts of Undecaprenyl Phosphate on Bacterial Physiology
| Impact | Description |
|---|---|
| Cell Wall Integrity | Essential for maintaining structural integrity |
| Virulence | Variations can affect pathogenicity |
| Antibiotic Resistance | Altered metabolism linked to resistance mechanisms |
Applications in Synthetic Biology
In synthetic biology, undecaprenyl phosphate is being explored as a component for engineering novel biosynthetic pathways. Its role as a lipid carrier can be harnessed to facilitate the production of complex glycoproteins and other biomolecules in engineered microorganisms .
Case Study: Engineering Glycoprotein Production
Researchers have utilized undecaprenyl phosphate as a carrier for synthesizing glycoproteins in engineered strains of Escherichia coli. By optimizing the pathways involved in Und-P metabolism, they successfully increased the yield of target glycoproteins, demonstrating its potential utility in biotechnology applications .
Analyse Des Réactions Chimiques
Enzymatic Dephosphorylation
Undecaprenyl-diphosphatases catalyze the recycling of UPP released during peptidoglycan polymerization.
Table 1: Key Enzymes in UPP Dephosphorylation
Mechanism :
-
UppP binds UPP via a hydrophobic pocket, hydrolyzing the β-phosphate to release phosphate .
-
BacA activity is essential for maintaining Und-P pools; its deletion causes cell lysis .
Glycosyl Transfer Reactions
C55-P acts as a scaffold for glycan assembly. Key reactions include:
Post-Translational Modifications
C55-P derivatives undergo modifications critical for antibiotic resistance:
Table 2: Modifications Involving C55-P
Inhibition and Antibiotic Targets
-
Bacitracin : Binds UPP, blocking its dephosphorylation to C55-P .
-
Tunicamycin : Inhibits WecA, preventing GlcNAc transfer to C55-P .
Reaction Impact :
\text{Bacitracin}+\text{UPP}\rightarrow \text{Inhibited complex}\(\text{No C55 P generation})
Structural and Kinetic Data
Propriétés
Formule moléculaire |
C55H89O4P-2 |
|---|---|
Poids moléculaire |
845.3 g/mol |
Nom IUPAC |
[(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] phosphate |
InChI |
InChI=1S/C55H91O4P/c1-45(2)23-13-24-46(3)25-14-26-47(4)27-15-28-48(5)29-16-30-49(6)31-17-32-50(7)33-18-34-51(8)35-19-36-52(9)37-20-38-53(10)39-21-40-54(11)41-22-42-55(12)43-44-59-60(56,57)58/h23,25,27,29,31,33,35,37,39,41,43H,13-22,24,26,28,30,32,34,36,38,40,42,44H2,1-12H3,(H2,56,57,58)/p-2/b46-25+,47-27+,48-29+,49-31+,50-33+,51-35+,52-37+,53-39+,54-41+,55-43+ |
Clé InChI |
UFPHFKCTOZIAFY-RDQGWRCRSA-L |
SMILES isomérique |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)([O-])[O-])/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)([O-])[O-])C)C)C)C)C)C)C)C)C)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















